molecular formula C8H6ClNO2 B13322274 (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid

Cat. No.: B13322274
M. Wt: 183.59 g/mol
InChI Key: HBVRJOCTNGMZNF-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyridine-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A halogenated derivative of pyridine with similar chemical properties.

    3-Chloropyridine: Another isomer of chloropyridine with different substitution patterns.

    4-Chloropyridine: A positional isomer with the chlorine atom at the 4-position of the pyridine ring.

Uniqueness

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid is unique due to the presence of both the chloropyridine ring and the propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+

InChI Key

HBVRJOCTNGMZNF-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)/C=C/C(=O)O

Canonical SMILES

C1=CC(=NC=C1Cl)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.